![molecular formula C6H8N4 B054310 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile CAS No. 122799-95-5](/img/structure/B54310.png)
3-amino-1-ethyl-1H-pyrazole-4-carbonitrile
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Overview
Description
"3-amino-1-ethyl-1H-pyrazole-4-carbonitrile" is a chemical compound belonging to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This compound's structure and chemistry make it a candidate for various chemical and pharmacological studies, particularly as a key intermediate in synthetic chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives, including "this compound," often involves Michael-type addition reactions, showcasing excellent regio-selectivity and yielding pyrazole derivatives exclusively under certain conditions. Ethanol and fluorinated ethanol are typically used as solvents at reflux conditions, contributing to high selectivity and yields from good to excellent under mild reaction conditions (Plem, Müller, & Murguía, 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including "this compound," features a pyrazole ring substituted with different groups. For instance, the crystal structure of a similar compound, 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, shows that the pyrazole ring is substituted with amino, carbonitrile, and 2-chloro-ethyl groups, stabilized by intermolecular N-H…N and C-H…Cl interactions (Fathima, Khazi, Khazi, & Begum, 2014).
Scientific Research Applications
Crystal and Molecular Structure Studies
Research on compounds structurally similar to 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile, such as 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, has focused on their crystal and molecular structure. These studies reveal how the pyrazole ring's substitutions, including amino and carbonitrile groups, influence the compound's interactions and stability, leading to potential applications in material science and molecular engineering (Fathima et al., 2014).
Synthesis and Chemical Reactivity
Another aspect of scientific research on related compounds involves exploring their synthesis and reactivity. For instance, the study on the facile synthesis of regioisomeric pyrazolo[3,4-b]pyridines and pyrazolopyrimidine derivatives from similar pyrazole-based compounds opens up avenues for creating novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Petrov et al., 2015).
Applications in Crop Protection
Significantly, compounds like 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have been synthesized with high selectivity and yield, demonstrating their potential as key intermediates in developing agrochemicals. This particular research shows the application of these compounds in crop protection, highlighting their importance in agricultural sciences (Plem et al., 2015).
Mechanistic Investigations in Organic Synthesis
Mechanistic investigations into the reactions of related pyrazole-carbonitriles with unsaturated carbonyl compounds provide insights into the synthesis of complex heterocyclic structures. These studies are crucial for understanding the chemical behavior of pyrazole derivatives, which can lead to the discovery of new reactions and synthetic methodologies (Liu et al., 2013).
Safety and Hazards
3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. If it comes in contact with skin, wash with plenty of soap and water. If swallowed, contact a poison center or doctor if you feel unwell .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile may also interact with various biological targets.
Mode of Action
It’s known that the compound can be used as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines . These compounds have been classified as sedative/hypnotic drugs, indicating that this compound might interact with its targets to induce similar effects .
Biochemical Pathways
Given its potential role as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines , it’s plausible that it may influence the biochemical pathways associated with these compounds.
Result of Action
Related compounds have shown significant inhibitory activity in certain contexts , suggesting that this compound might have similar effects.
properties
IUPAC Name |
3-amino-1-ethylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-2-10-4-5(3-7)6(8)9-10/h4H,2H2,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALFQLAIPMSUAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444595 |
Source
|
Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122799-95-5 |
Source
|
Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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